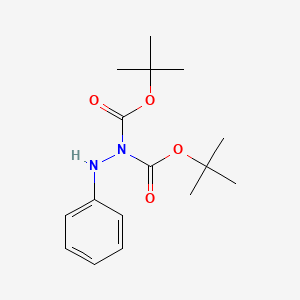

Di-tert-butyl 2-phenylhydrazine-1,1-dicarboxylate

Description

Di-tert-butyl 2-phenylhydrazine-1,1-dicarboxylate (C₁₇H₂₄N₂O₅) is a hydrazine-derived compound featuring two tert-butoxycarbonyl (Boc) groups and a phenyl substituent. It crystallizes in the orthorhombic space group $P21212_1$ with unit cell parameters $a = 9.9794(2)$ Å, $b = 11.5763(3)$ Å, and $c = 16.0720(4)$ Å, forming a non-centrosymmetric structure . The molecule exhibits a bifurcated N–H⋯O hydrogen bond, critical for stabilizing its crystal lattice . Synthesized from N-(tert-butyloxycarbonylamino)phthalimide via ethanol crystallization, it serves as a precursor in pseudopeptide synthesis, leveraging its hydrogen-bonding capabilities to mimic peptide backbones .

Properties

IUPAC Name |

tert-butyl N-anilino-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)17-12-10-8-7-9-11-12/h7-11,17H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFGITXACHEQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573372 | |

| Record name | Di-tert-butyl 2-phenylhydrazine-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312934-59-1 | |

| Record name | Di-tert-butyl 2-phenylhydrazine-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine-Dicarbonate Coupling

The most direct method involves reacting phenylhydrazine with di-tert-butyl dicarbonate (Boc₂O). Adapted from methylhydrazine derivatization, this one-pot reaction proceeds in i-PrOH at ambient temperature:

- Reagents : Phenylhydrazine (1 eq.), Boc₂O (2.2 eq.), i-PrOH (solvent).

- Procedure : Boc₂O is added dropwise to phenylhydrazine in i-PrOH, stirred for 16 hr, and concentrated.

- Purification : Flash chromatography (20% Et₂O/petrol) yields 60–65% product.

Mechanistic Insight : The reaction exploits Boc₂O’s electrophilic character, sequentially protecting both hydrazine nitrogens. Rotamer formation, observed in NMR spectra, necessitates careful solvent selection to minimize steric hindrance.

Chloroformate-Mediated Esterification

A patent-derived approach uses phenyl chloroformate and tert-butanol, followed by hydrazine substitution:

- Reagents : Phenyl chloroformate (1 eq.), tert-butanol (3 eq.), hydrazine hydrate (2 eq.).

- Catalysis : Fe³⁺/Fe²⁺-doped Mg-Al hydrotalcite and ionic liquids (e.g., 1-methyl-3-butylimidazolium tetrafluoroborate).

- Conditions :

- Esterification: 30–40°C, 1–6 hr.

- Substitution: 60–75°C, 1–5 hr.

- Purification : Ethyl acetate extraction and silica gel chromatography (petroleum ether/EtOAc).

Advantages : This method avoids Boc₂O’s high cost and achieves 70–75% yield with recyclable catalysts.

Stepwise Boc Protection

To prevent di-Boc byproducts, a two-step protection strategy is employed:

- First Boc Addition : Phenylhydrazine (1 eq.) and Boc₂O (1.1 eq.) in CH₂Cl₂ with DMAP (cat.), 0°C to RT.

- Second Boc Addition : Isolate mono-Boc intermediate, repeat with Boc₂O (1.1 eq.) and NaOH (1 eq.).

- Yield : 55–60% after column chromatography.

Challenges : Intermediate isolation increases purity but reduces overall efficiency.

Comparative Analysis of Methods

Key Observations :

- The chloroformate method offers higher yields and catalyst recyclability but requires longer reaction times.

- Boc₂O-based routes are faster but sensitive to moisture and stoichiometry.

Spectroscopic Characterization

Successful synthesis is confirmed via:

- ¹H NMR : δ 1.47 (s, 18H, Boc CH₃), 3.11 (s, N–CH₃ in analogs), 6.55–6.10 (br, NH).

- IR : Peaks at 1701 cm⁻¹ (C=O), 2978 cm⁻¹ (C–H).

- LC-MS : [M+H]⁺ at m/z 309.3.

Industrial and Environmental Considerations

- Scale-Up : The chloroformate method is preferred for industrial use due to lower Boc₂O costs and ionic liquid reuse.

- Green Chemistry : Solid-base catalysts reduce waste, aligning with sustainable practices.

Challenges and Optimization

- Byproduct Formation : Over-Boc protection or hydrolysis necessitates strict anhydrous conditions.

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility but may hinder rotamer separation.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2-phenylhydrazine-1,1-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The phenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted phenylhydrazine compounds .

Scientific Research Applications

Organic Synthesis

Di-tert-butyl 2-phenylhydrazine-1,1-dicarboxylate serves as a reagent in the synthesis of complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable in creating various derivatives and intermediates essential for further chemical transformations.

Pharmaceutical Development

The compound is explored for its potential in drug development, particularly as an intermediate in synthesizing pharmaceutical agents. Its structural properties allow it to participate in reactions that yield compounds with biological activity, making it a candidate for developing new therapeutic agents .

Biological Studies

In biological research, this compound is utilized to study cell function and signal transduction pathways. Its interaction with molecular targets can provide insights into cellular mechanisms, contributing to the understanding of various diseases and cellular processes .

Industrial Research

The compound is also investigated for applications in developing new materials and industrial processes. Its chemical properties can be harnessed to create innovative products or improve existing methods in material science.

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of this compound in synthesizing novel anti-cancer agents. The compound facilitated the formation of key intermediates that exhibited promising cytotoxic activity against various cancer cell lines. This highlights its potential role in pharmaceutical chemistry .

Research has shown that derivatives synthesized from this compound exhibit anti-inflammatory properties. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Di-tert-butyl 2-phenylhydrazine-1,1-dicarboxylate involves its interaction with molecular targets in biological systems. The compound can act as a nucleophile, participating in various chemical reactions that affect cell function and signal transduction pathways. The specific pathways involved depend on the context of its use, such as in organic synthesis or pharmaceutical development .

Comparison with Similar Compounds

Di-tert-butyl Hydrazine-1,2-dicarboxylate (C₁₀H₂₀N₂O₄)

- Structure : Lacks the phenyl group, featuring two Boc groups on a hydrazine core.

- Properties : Molecular weight = 232.28 g/mol; liquid at room temperature.

- Applications : Used as a versatile building block in organic synthesis (e.g., for heterocycles) rather than pseudopeptides .

- Key Difference : Absence of aromatic substituents reduces steric hindrance and alters reactivity compared to the phenyl-containing analog.

Diethyl 2-Vinylcyclopropane-1,1-dicarboxylate (C₁₂H₁₈O₄)

- Structure : Cyclopropane ring with vinyl and ester groups.

- Properties : Colorless liquid with a strained cyclopropane ring, enhancing reactivity in [2+2] photopolymerization .

- Applications : Used in photo-polymerizable materials; differs fundamentally in reactivity due to ring strain and lack of hydrogen-bonding motifs .

Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate

- Structure : Combines a phenyl group with a cyclopropane ring and ester substituents.

- Reactivity : Undergoes TaCl₅-mediated reactions with aldehydes to form tetralin derivatives, leveraging cyclopropane ring-opening .

- Contrast : The cyclopropane core introduces strain-driven reactivity, unlike the hydrogen-bond-dominated behavior of the hydrazine derivative .

Piperazine Dicarboxylates (e.g., 1-tert-butyl 3-methyl Piperazine-1,3-dicarboxylate)

- Structure : Six-membered piperazine ring with Boc and methyl esters.

- Applications : Key intermediates in pharmaceuticals (e.g., antiviral agents); steric protection from tert-butyl groups enhances metabolic stability .

- Divergence : Piperazine’s saturated ring and nitrogen positioning enable distinct pharmacophore interactions compared to hydrazine derivatives .

Comparative Data Table

Research Findings and Key Insights

- Synthetic Utility : The phenyl group in this compound enhances π-π stacking in pseudopeptides, while its tert-butyl groups improve solubility and crystallinity .

- Reactivity Contrasts : Cyclopropane derivatives (e.g., diethyl 2-vinylcyclopropane-1,1-dicarboxylate) prioritize ring-strain reactivity, whereas hydrazine derivatives rely on hydrogen bonds for molecular assembly .

- Biological Relevance : Piperazine dicarboxylates are tailored for drug design due to their nitrogen spacing, unlike hydrazine derivatives, which are more niche in peptide mimicry .

Biological Activity

Di-tert-butyl 2-phenylhydrazine-1,1-dicarboxylate (DBPC) is a chemical compound with notable applications in organic synthesis and biological research. Its molecular formula is C17H26N2O4, and it has a molecular weight of 322.4 g/mol. This compound is primarily recognized for its role as a reagent in the synthesis of various pharmaceuticals, including anti-cancer drugs and antiviral agents.

- Appearance : White to cream-colored solid

- Molecular Weight : 322.4 g/mol

- Boiling Point : 360°C

- Melting Point : 108-111°C

- Solubility : Soluble in organic solvents such as acetone, chloroform, and diethyl ether

- Stability : Relatively stable in air; not reactive towards water, acids, or bases

DBPC exhibits significant biological activity primarily through its inhibition of RNA polymerase II, which is crucial for the replication of certain viruses including hepatitis C and dengue fever. This inhibition suggests potential applications in antiviral drug development.

Anticancer Properties

Research indicates that DBPC is involved in the synthesis of various anticancer agents. Its derivatives have been studied for their effects on cancer cell lines, demonstrating cytotoxicity against specific types of cancer cells. The exact mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest .

Applications in Drug Development

DBPC is utilized in the preparation of fluorescent probes and dyes for cell imaging, enhancing its relevance in biomedical research. These applications facilitate the visualization of cellular processes and contribute to advancements in targeted drug delivery systems.

Toxicity and Safety Considerations

DBPC is classified as a Category 3 carcinogen, indicating potential carcinogenic effects in humans but not in laboratory animals. It poses risks if ingested, inhaled, or absorbed through the skin; hence, appropriate safety measures must be employed during handling.

Table 1: Summary of Biological Activities of DBPC

Case Study: Antiviral Efficacy

In a study examining the antiviral properties of DBPC, researchers found that it effectively inhibited the replication of hepatitis C virus (HCV) in vitro. The compound demonstrated a dose-dependent response, with higher concentrations leading to significant reductions in viral load. This study highlights DBPC's potential as a lead compound for developing new antiviral therapies .

Case Study: Anticancer Activity

Another investigation focused on the cytotoxic effects of DBPC derivatives against human breast cancer cell lines. The results indicated that certain derivatives induced apoptosis through mitochondrial pathways, suggesting that modifications to the DBPC structure could enhance its anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for Di-tert-butyl 2-phenylhydrazine-1,1-dicarboxylate, and how can purity be ensured?

- Methodological Answer : Synthesis involves reacting phenylhydrazine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N). Critical parameters include:

- Temperature control : Maintain 0–5°C during Boc protection to minimize side reactions.

- Stoichiometry : Use a 2:1 molar ratio of Boc₂O to phenylhydrazine for complete dicarboxylation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of peaks at δ 8.5–9.5 ppm for free NH groups) .

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals orthorhombic symmetry (space group P2₁2₁2₁) with unit cell dimensions a = 9.9794 Å, b = 11.5763 Å, c = 16.0720 Å. Key features:

- Hydrogen bonding : Intermolecular N–H···O interactions (2.8–3.1 Å) form chains along the [100] axis, influencing packing density.

- Torsional angles : The tert-butyl groups adopt staggered conformations to minimize steric hindrance .

Q. What spectroscopic techniques are used to confirm the identity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Diagnostic signals include tert-butyl carbons (δ 28–30 ppm for CH₃, 80–85 ppm for quaternary C) and hydrazine NH (δ 5.2–5.5 ppm, exchangeable with D₂O).

- IR spectroscopy : Bands at 1680–1720 cm⁻¹ (C=O stretching) and 3300–3400 cm⁻¹ (N–H stretching) confirm carbamate and hydrazine moieties.

- High-resolution mass spectrometry (HRMS) : Exact mass matches the molecular formula (e.g., C₁₇H₂₄N₂O₅ requires m/z 336.1684) .

Advanced Research Questions

Q. How do tert-butyl groups influence the stability and reactivity of this hydrazine derivative under acidic/basic conditions?

- Methodological Answer :

- Stability studies : Monitor degradation via HPLC under varying pH (1–13). Boc groups hydrolyze rapidly in 1M HCl (t₁/₂ = 2 hr at 25°C) but remain stable in pH 7–9 buffers.

- Reactivity modulation : The electron-withdrawing carbamate groups deactivate the hydrazine core toward electrophiles. Deprotection (e.g., TFA/DCM) regenerates free hydrazine for subsequent functionalization .

Q. What mechanistic insights explain its participation in [4+2] cycloadditions or tandem lactonization reactions?

- Methodological Answer :

- Cycloaddition pathway : DFT calculations (B3LYP/6-31G*) show a zwitterionic intermediate stabilized by tert-butyl groups. The reaction proceeds via nucleophilic attack on activated aldehydes/ketones, followed by lactonization.

- Catalytic optimization : ZnCl₂ (10 mol%) in toluene at 80°C achieves >90% yield. Kinetic studies (in-situ IR) reveal rate-determining hydrazine activation .

Q. How can contradictions in thermal stability data be resolved?

- Methodological Answer :

- Comparative analysis : Perform TGA-DSC under identical conditions (heating rate 10°C/min, N₂ atmosphere). Pure Di-tert-butyl derivatives show decomposition onset at 180–200°C (ΔH = −450 J/g), while impurities lower this threshold.

- Coupled techniques : TGA-FTIR identifies gaseous decomposition products (CO₂, isobutylene), clarifying degradation pathways .

Q. What strategies mitigate racemization during asymmetric synthesis of its chiral derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.